2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole
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Overview
Description
2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a benzimidazole ring fused with a triazole ring, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the double bond of a carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . The reaction is often catalyzed by acids to increase the reactivity of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole or benzimidazole rings, leading to different structural analogs.
Substitution: The phenyl group or other substituents on the triazole ring can be substituted with different functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions are often derivatives of the original compound with modified biological activities. For example, oxidation may lead to the formation of quinazoline derivatives, which have shown significant antibacterial and antifungal activities .
Scientific Research Applications
2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler analog with similar biological activities.
Benzimidazole: Another analog with a wide range of biological activities.
Quinazoline: A compound with significant antibacterial and antifungal properties.
Uniqueness
2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole is unique due to its combined structural features of both benzimidazole and triazole rings, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
CAS No. |
63008-85-5 |
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Molecular Formula |
C21H15N5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H15N5/c1-2-8-14(9-3-1)19-24-21(26-25-19)16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23-20/h1-13H,(H,22,23)(H,24,25,26) |
InChI Key |
XIXKTAPEOMPMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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